molecular formula C12H13BrN4 B8606016 6-bromo-1-piperazin-1-ylphthalazine

6-bromo-1-piperazin-1-ylphthalazine

Cat. No. B8606016
M. Wt: 293.16 g/mol
InChI Key: MPHDJQCFLKJRNS-UHFFFAOYSA-N
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Patent
US07759337B2

Procedure details

A mixture of 6-bromo-1-chlorophthalazine (Example 1, 0.146 g, 0.6 mmol), piperazine (0.1 g, 1.2 mmol) and potassium carbonate (0.08 g, 0.6 mmol) in 5 mL acetonitrile was added to a glass microwave reaction vessel. The reaction mixture was stirred and heated in a Smith Synthesizer® microwave reactor (Personal Chemistry, Inc., Upssala, Sweden) at 180° C. for 20 min. After about 20 min., all starting material was converted to product (M+1=293, 295). The mixture was concentrated under vacuum, and purified via flash chromatography (silica gel) eluting with a gradient of 2% 2M ammonia in MeOH/DCM to 6% 2M ammonia in MeOH/DCM to give (0.113 g) 6-bromo-1-(piperazin-1-yl)phthalazine as a yellow solid. Found MS (ES+): 293, 295(M+H)+.
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)=[N:7][N:6]=[CH:5]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.146 g
Type
reactant
Smiles
BrC=1C=C2C=NN=C(C2=CC1)Cl
Name
Quantity
0.1 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.08 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to a glass microwave reaction vessel
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified via flash chromatography (silica gel)
WASH
Type
WASH
Details
eluting with a gradient of 2% 2M ammonia in MeOH/DCM to 6% 2M ammonia in MeOH/DCM

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C2C=NN=C(C2=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.113 g
YIELD: CALCULATEDPERCENTYIELD 64.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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